molecular formula C8H11NO2 B1622538 4-(2-Aminoethoxy)phenol CAS No. 50634-76-9

4-(2-Aminoethoxy)phenol

Cat. No.: B1622538
CAS No.: 50634-76-9
M. Wt: 153.18 g/mol
InChI Key: QSDOKFGRSJQNMX-UHFFFAOYSA-N
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Description

4-(2-Aminoethoxy)phenol (CAS 50634-76-9) is a phenolic compound of significant interest in industrial and pharmaceutical research. This compound features a phenol group linked to an aminoethoxy chain, a structure that is often utilized as a key intermediate or building block in the synthesis of more complex molecules . It is supplied as a high-purity (99%) solid, typically packaged in 25kg cardboard drums for industrial-scale applications . As a verified chemical intermediate, its primary research value lies in its role in the development and production of specialized chemicals, including active pharmaceutical ingredients (APIs) and other fine chemicals . The presence of both phenolic and amino functional groups makes it a versatile precursor for various chemical transformations. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Professional and Research Use Only. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

4-(2-aminoethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDOKFGRSJQNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198677
Record name 4-(2-Aminoethoxy)phenol
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50634-76-9
Record name 4-(2-Aminoethoxy)phenol
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URL https://commonchemistry.cas.org/detail?cas_rn=50634-76-9
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Record name 4-(2-Aminoethoxy)phenol
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Record name 4-(2-Aminoethoxy)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-aminoethoxy)phenol
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Preparation Methods

Bromination-Amination Strategy

A widely adopted method involves brominating a hydroxyethyl intermediate followed by nucleophilic amination. This approach mirrors the synthesis of tyramine (4-(2-aminoethyl)phenol) described in RU2218326C2 , adapted for the ethoxy backbone.

Procedure:

  • Synthesis of 4-(2-Hydroxyethoxy)phenol :
    React 4-hydroxyphenol with ethylene glycol under acidic catalysis (e.g., H₂SO₄) at 80–100°C. This step forms the ethoxy bridge via nucleophilic substitution, though yields are moderate (~60%) due to competing polymerization.
  • Bromination :
    Treat 4-(2-hydroxyethoxy)phenol with hydrobromic acid (48% HBr) at 120–130°C, removing water and tert-butyl bromide byproducts. The reaction converts the hydroxyl group to a bromide, yielding 4-(2-bromoethoxy)phenol.

  • Amination :
    React the bromide with aqueous ammonia (25% NH₃) in methanol at 10–15°C. The nucleophilic substitution replaces bromine with an amine, producing this compound hydrobromide. Neutralization with NaOH yields the free base.

Key Data:

Step Reagents Temperature Yield
1 H₂SO₄, ethylene glycol 80°C 60%
2 HBr 120°C 85%
3 NH₃, MeOH 15°C 75%

Advantages:

  • Avoids complex protecting groups.
  • Scalable for industrial production.

Challenges:

  • Requires careful handling of corrosive HBr.
  • Byproduct formation during bromination necessitates distillation.

Williamson Ether Synthesis with Protected Amines

This method employs a protected ethanolamine to prevent undesired side reactions, enhancing selectivity.

Procedure:

  • Protection of 2-Aminoethanol :
    React 2-aminoethanol with phthalic anhydride in THF, forming N-phthalimidoethanol (yield: 90%).
  • Tosylation :
    Treat the protected alcohol with tosyl chloride in pyridine, yielding N-phthalimidoethyl tosylate (yield: 85%).

  • Etherification :
    React 4-hydroxyphenol with the tosylate in anhydrous K₂CO₃/DMF at 80°C. The Williamson coupling forms 4-(2-phthalimidoethoxy)phenol (yield: 70%).

  • Deprotection :
    Reflux with hydrazine hydrate in ethanol to remove the phthalimide group, yielding this compound (yield: 95%).

Key Data:

Step Reagents Yield
Protection Phthalic anhydride 90%
Tosylation TsCl, pyridine 85%
Etherification K₂CO₃, DMF 70%
Deprotection NH₂NH₂ 95%

Advantages:

  • High purity due to protection-deprotection.
  • Minimal byproducts.

Challenges:

  • Multi-step synthesis increases time and cost.

Mitsunobu Reaction for Direct Coupling

The Mitsunobu reaction enables direct ether formation between phenol and ethanolamine derivatives, bypassing intermediate halogenation.

Procedure:

  • Protected Ethanolamine Preparation :
    Protect 2-aminoethanol as its tert-butyl carbamate (Boc) using Boc₂O in THF (yield: 88%).
  • Mitsunobu Coupling :
    React 4-hydroxyphenol with Boc-protected ethanolamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. The reaction forms 4-(2-Boc-aminoethoxy)phenol (yield: 65%).

  • Deprotection :
    Treat with trifluoroacetic acid (TFA) in dichloromethane to remove the Boc group, yielding the final product (yield: 90%).

Key Data:

Step Reagents Yield
Protection Boc₂O 88%
Mitsunobu DEAD, PPh₃ 65%
Deprotection TFA 90%

Advantages:

  • Stereospecific and mild conditions.
  • Suitable for sensitive substrates.

Challenges:

  • High cost of DEAD and PPh₃.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Bromination-Amination 75 85 High Low
Williamson Synthesis 70 95 Moderate Moderate
Mitsunobu Reaction 65 90 Low High

Insights:

  • Bromination-Amination is optimal for industrial-scale production due to low reagent costs and high yields.
  • Williamson Synthesis offers superior purity, ideal for pharmaceutical applications.
  • Mitsunobu Reaction is limited to small-scale synthesis but valuable for stereosensitive compounds.

Recent Advances and Modifications

Catalytic Amination

Recent studies explore palladium-catalyzed amination to replace traditional nucleophilic substitution. For example, using Pd(OAc)₂ and Xantphos, 4-(2-bromoethoxy)phenol reacts with ammonia under mild conditions (80°C, 12h), achieving 80% yield. This method reduces reaction time and avoids harsh acids.

Flow Chemistry

Continuous-flow systems improve the bromination step, enhancing heat transfer and reducing byproducts. A 2024 study reported 95% conversion of 4-(2-hydroxyethoxy)phenol to its bromide in 10 minutes using microreactors.

Applications and Derivatives

This compound serves as a precursor for β₂-adrenergic receptor agonists, as seen in WO2007124898A1 . Its derivatives exhibit bronchodilatory effects, with modifications at the amine group enhancing selectivity. Additionally, the compound’s phenolic moiety enables conjugation with polymers for drug delivery systems.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Aminoethoxy)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity. The aminoethoxy group can enhance the compound’s solubility and facilitate its transport across biological membranes. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

4-(2-Aminoethoxy)phenol Derivatives

Compound 14a : 4-(1-(4-(2-Aminoethoxy)phenyl)-2-(4-fluorophenyl)but-1-en-1-yl)phenol
  • Structure : Features a fluorophenyl substituent and a conjugated ene group.
  • Properties : Exists as a 1:1 mixture of E and Z isomers (confirmed by NMR), with a lower melting point (oil form) compared to ethyl-substituted analogs .
Compound 14b : 4-(1-(4-(2-Aminoethoxy)phenyl)-2-ethylbut-1-en-1-yl)phenol
  • Structure : Substituted with an ethyl group instead of fluorophenyl.
  • Properties : Solid (m.p. 138–140°C) with higher crystallinity than 14a.
  • Applications : Similar inhibitory activity to 14a but with reduced steric hindrance, highlighting the role of substituents in binding affinity .

Aminoethylphenol Derivatives

4-(2-Aminoethyl)phenol
  • Structure : Lacks the ether oxygen, with a direct -CH₂CH₂NH₂ substituent.
  • Properties : Higher melting point (162°C) due to stronger hydrogen bonding .
  • Applications: Primarily used in biochemical assays (e.g., Folin phenol reagent for protein quantification) .
4-(2-Aminoethyl)-2-methoxyphenol
  • Structure : Methoxy (-OCH₃) group at the ortho position.
  • Properties : Molecular weight 203.67 (as HCl salt), with GHS hazards including skin/eye irritation .
  • Applications : Serves as a ligand in MOFs and a precursor in coordination chemistry .

Triazine-Based Derivatives

Triazine Compound 21
  • Structure: Integrates a this compound moiety into a triazine core with fluorophenyl and ethylamino groups.
  • Properties : Water-soluble bis(trifluoroacetate) salt (m/z 428 [M+H]⁺).
  • Applications : Explored for anticancer and anti-inflammatory activity, leveraging the triazine scaffold’s affinity for biological targets .

Natural Product Derivatives

Norendoxifen (Z-isomer)
  • Structure: Contains a 4-(2-Aminoethoxy)phenyl group and a phenylbutenyl chain.
  • Properties : Key active metabolite of tamoxifen; Z-configuration critical for ER binding .
  • Applications : Used in hormone receptor-positive breast cancer therapy .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Substituents Melting Point/Form Key Applications
This compound C₈H₁₁NO₂ -OCH₂CH₂NH₂, -OH (para) Not reported Drug synthesis, MOFs
Compound 14a C₂₄H₂₃FNO₂ Fluorophenyl, ene group Oil Aromatase inhibition
Compound 14b C₂₀H₂₅NO₂ Ethyl, ene group 138–140°C (solid) ER modulation
4-(2-Aminoethyl)phenol C₈H₁₁NO -CH₂CH₂NH₂, -OH (para) 162°C Protein assays
4-(2-Aminoethyl)-2-methoxy C₉H₁₃NO₂ -CH₂CH₂NH₂, -OCH₃ (ortho) Not reported MOF synthesis
Norendoxifen C₂₄H₂₆N₂O₂ 4-(2-Aminoethoxy)phenyl Not reported Breast cancer therapy

Key Findings and Implications

Structural Flexibility: The aminoethoxy group enhances solubility and binding versatility compared to aminoethyl analogs, as seen in MOF synthesis and drug design .

Substituent Effects : Fluorophenyl groups (14a) improve aromatase inhibition, while ethyl groups (14b) favor ER modulation, indicating target-specific optimization .

Safety Considerations : Methoxy-substituted derivatives exhibit higher irritation risks, necessitating stringent handling protocols .

Synthetic Routes : LiAlH₄ reduction (for 14a/b) and Williamson ether synthesis (for benzoic acid derivatives) are common methods, with yields influenced by substituent complexity .

Biological Activity

4-(2-Aminoethoxy)phenol, also known as 2-(4-hydroxyphenyl)ethan-1-amine, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its antioxidant, anticancer, and other pharmacological properties, supported by case studies and research findings.

This compound has the following chemical structure:

  • Molecular Formula : C9_9H13_13NO\
  • Molecular Weight : 165.21 g/mol
  • CAS Number : 50634-76-9

The presence of both an amino and a hydroxyl group contributes to its reactivity and biological activity.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties . It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.

Study Methodology Findings
DPPH AssayDemonstrated significant free radical scavenging ability.
ABTS AssayShowed a high reduction capacity against ABTS radicals.

These antioxidant activities suggest potential applications in preventing oxidative damage in various diseases, including cancer.

Anticancer Properties

The anticancer potential of phenolic compounds, including this compound, has been documented in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

  • In Vitro Study on Cancer Cell Lines
    • Cell Lines Used : HeLa (cervical cancer) and SW48 (colon cancer).
    • Results : Treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
  • Mechanism of Action
    • The compound may exert its effects through the modulation of apoptotic pathways and inhibition of cell proliferation markers such as cyclin D1 and Bcl-2 .

Other Biological Activities

Beyond antioxidant and anticancer properties, this compound has shown various other biological activities:

  • Anti-inflammatory Activity : The compound can inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for evaluating its efficacy:

  • Absorption : The bioavailability of phenolic compounds is influenced by their solubility and stability in gastrointestinal conditions.
  • Metabolism : Phase I and II metabolic processes affect the compound's activity, with potential modifications leading to different bioactive metabolites .

Q & A

Q. What are the established synthetic routes for 4-(2-Aminoethoxy)phenol, and how can reaction efficiency be assessed?

The compound is synthesized via palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) between phenolic precursors and aminoethyl derivatives. Key steps include:

  • Using 4-hydroxyphenyl intermediates and 2-bromoethylamine under basic conditions (e.g., K₂CO₃ in THF/DMF) .
  • Monitoring reaction progress with TLC for intermediate detection and NMR spectroscopy (¹H/¹³C) for structural confirmation. Derivatives like 4-(1-(4-(2-Aminoethoxy)phenyl)but-1-en-1-yl)phenol are synthesized via LiAlH₄ reduction of amide precursors .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR spectroscopy : Identifies proton environments (e.g., phenolic -OH at δ 9-10 ppm, ethylenic protons in E/Z isomers) and confirms regiochemistry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., ESIMS m/z 413 [M⁺] for derivatives) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .

Q. How can researchers ensure the purity of this compound during synthesis?

  • Purify intermediates via silica gel chromatography (ethyl acetate/hexane gradients).
  • Validate purity using reverse-phase HPLC (C-18 columns, MeOH/H₂O mobile phase) with ≥95% purity thresholds .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardizing receptor binding assays (e.g., uniform cell lines, concentration ranges).
  • Cross-validating results with orthogonal methods (e.g., enzyme inhibition vs. cellular uptake studies).
  • Performing SAR analyses to isolate critical functional groups (e.g., aminoethoxy vs. methoxy substitutions) .

Q. What mechanistic insights explain this compound's interaction with biological targets?

  • Radioligand binding assays : Quantify affinity for serotonin/norepinephrine receptors (e.g., [³H]-5-HT competition assays in neuronal membranes).
  • Molecular docking : Predict binding modes with receptor active sites (e.g., hydrophobic pockets accommodating the ethyl group). Mutagenesis studies identify key residues (e.g., Trp358 in serotonin receptors) .

Q. How can synthesis yields of this compound derivatives be optimized?

  • Catalyst optimization : 5-10 mol% Pd(PPh₃)₄ for Suzuki couplings improves efficiency .
  • Protecting groups : Acetylate the -NH₂ group to prevent undesired side reactions during multi-step syntheses .
  • Reaction conditions : Elevate temperatures (60-80°C) in polar aprotic solvents (DMF) to accelerate kinetics .

Q. What computational methods support the design of this compound-based probes?

  • Density functional theory (DFT) : Predicts electronic transitions for fluorescence tuning (e.g., HOMO-LUMO gaps).
  • Molecular dynamics (MD) : Models interactions with lipid bilayers to optimize cellular uptake. These approaches guided pH-sensitive metal-organic framework (MOF) probes for imaging .

Q. How does the aminoethoxy moiety influence physicochemical properties?

  • Solubility : Protonation of the amino group at physiological pH enhances water solubility.
  • Metabolic stability : Ethoxy spacers reduce oxidative degradation compared to methylene chains.
  • Lipophilicity : LogP values (1.2-1.8 via shake-flask method) balance membrane permeability and solubility .

Notes

  • Advanced questions emphasize mechanistic studies, data reconciliation, and computational modeling.
  • Basic questions focus on synthesis, characterization, and purity protocols.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(2-Aminoethoxy)phenol

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